Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Analytical chemistry Synthetic intermediate Quality control

Researchers require reproducible sulfone-based intermediates for SAR optimization. Methyl 4-(1,1-dioxothiomorpholino)benzoate delivers: • ≥98% GC purity with NMR structural confirmation - eliminates side reactions • Methyl ester protection enables selective deprotection for late-stage conjugation • Electron-withdrawing sulfone vs. sulfide/morpholine analogs: logP ~1.85, PSA 72.06 Ų • Ready-to-use solid powder - ambient stable under cool, dark storage (<15°C)

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
CAS No. 451485-76-0
Cat. No. B3022988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1,1-Dioxothiomorpholino)benzoate
CAS451485-76-0
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2
InChIInChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3
InChIKeyIMLAPXMJROBNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1,1-Dioxothiomorpholino)benzoate: Specifications & Identity


Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS 451485-76-0) is a heterocyclic sulfone derivative featuring a thiomorpholine 1,1-dioxide ring N-linked to a methyl benzoate moiety [1]. The compound has a molecular formula of C12H15NO4S and a molecular weight of 269.32 g/mol . Commercially, it is supplied as a solid powder or crystalline material with an appearance ranging from white to orange to green, and is typically stored at room temperature in a cool and dark place (<15°C) . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry research .

Pre-installed thiomorpholine 1,1-dioxide heterocycle for SAR studies
Methyl ester as protected carboxylic acid synthetic handle
Research-grade purity and structural identity verification available

Non-Interchangeability of Methyl 4-(1,1-Dioxothiomorpholino)benzoate


The methyl 4-(1,1-dioxothiomorpholino)benzoate scaffold contains a fully oxidized sulfone moiety that is structurally and electronically distinct from its unoxidized thiomorpholine or morpholine analogs, as well as from the free carboxylic acid derivative [1]. The 1,1-dioxide group introduces a strong electron-withdrawing effect and increases the polarity and hydrogen-bond acceptor capacity of the heterocycle, which can significantly alter pharmacokinetic properties, target binding affinity, and synthetic reactivity compared to non-oxidized analogs [2]. Furthermore, the methyl ester functionality serves as a protected form of the corresponding carboxylic acid, with different solubility, reactivity, and cell permeability profiles; substitution of the methyl ester with the free acid or alternative esters will change the compound's behavior in both chemical reactions and biological assays . The evidence below demonstrates that specific purity specifications and structural confirmation via NMR are essential for ensuring batch-to-batch reproducibility in research applications, and that biological activity data—where available—varies considerably across closely related scaffolds .

Unoxidized or morpholine analogs may shift electronic profile and H-bond acceptor capacity, altering target binding.
Free carboxylic acid form differs in solubility, permeability, and reactivity; not directly interchangeable.
Lower purity grades or absence of NMR confirmation may introduce batch reproducibility risks.

Methyl 4-(1,1-Dioxothiomorpholino)benzoate: Comparative Evidence


GC Purity: Research-Grade vs. Lower-Grade

Multiple reputable vendors supply methyl 4-(1,1-dioxothiomorpholino)benzoate with a minimum purity specification of >98.0% or ≥98% as determined by gas chromatography (GC), which is verified by NMR structural confirmation . Alternative suppliers may offer material at lower purity grades (e.g., 95%+), but procurement of GC-verified ≥98% material ensures minimal batch-to-batch variability and reduces the risk of impurities interfering with downstream synthetic or assay outcomes .

GC Purity Specification
Specification review
Target: >98.0% (GC)
Alternative: 95%+
Reduces impurity-related variability in synthesis and assays.
NMR structural confirmation recommended.
Analytical chemistry Synthetic intermediate Quality control

NMR Structural Confirmation

For methyl 4-(1,1-dioxothiomorpholino)benzoate, vendors supplying research-grade material include NMR structural confirmation as part of their quality control specifications [1][2]. This verification ensures that the thiomorpholine 1,1-dioxide ring is intact and correctly N-linked to the benzoate moiety, distinguishing it from related analogs such as the unoxidized thiomorpholine derivative or the morpholine analog . In contrast, lower-cost sources may not provide NMR confirmation or may rely solely on melting point or TLC purity assessment.

Structural Verification
Specification review
NMR: confirm to structure (vendor)
Alternative: No NMR specification
Ensures correct isomer and oxidation state.
Minimizes risk of incorrect analog receipt.
Structural elucidation Quality assurance Spectroscopy

Fungicidal Activity: 1,1-Dioxide vs. Morpholine

In a 2024 study of 2-methyl-5-phenylthiazole-4-carboxamide derivatives, compounds bearing a thiomorpholine 1,1-dioxide moiety were synthesized and evaluated alongside morpholine and unoxidized thiomorpholine analogs for fungicidal activity against Botrytis cinerea [1]. While direct data for methyl 4-(1,1-dioxothiomorpholino)benzoate itself were not reported, the study provides class-level evidence that the sulfone oxidation state influences biological activity: compounds containing the thiomorpholine 1,1-dioxide scaffold exhibited distinct EC50 values compared to morpholine-containing analogs [1].

Fungicidal SAR (class-level)
Class-level
Morpholine EC50 19.6 mg/L; Thiomorpholine EC50 15.6 mg/L; target not directly measured
Supports oxidation-state influence on bioactivity.
Direct data for this compound not reported.
Agrochemical Antifungal Structure-activity relationship

LogP & PSA: Ester vs. Free Acid

Methyl 4-(1,1-dioxothiomorpholino)benzoate has a calculated logP of approximately 1.85 and a polar surface area (PSA) of 72.06 Ų [1]. The corresponding free acid analog, 4-(1,1-dioxothiomorpholino)benzoic acid, is expected to have a substantially lower logP and higher PSA due to the ionizable carboxylic acid group, which alters membrane permeability and solubility profiles . For researchers conducting structure-activity relationship (SAR) studies or needing a protected carboxylic acid for synthetic elaboration, the methyl ester form offers distinct advantages in lipophilicity and handling compared to the free acid.

Ester vs Acid Physicochemistry
Class-level
Methyl ester logP 1.85 (calc); free acid logP lower, PSA higher
Ester enhances lipophilicity and membrane permeability context.
In silico estimates; experimental validation needed.
ADME prediction Drug-likeness Physicochemical profiling

Methyl 4-(1,1-Dioxothiomorpholino)benzoate: Research & Industrial Applications


Medicinal Chemistry: Sulfone Building Block

Methyl 4-(1,1-dioxothiomorpholino)benzoate serves as a protected aromatic carboxylic acid building block with a pre-installed thiomorpholine 1,1-dioxide heterocycle. The methyl ester group can be hydrolyzed to the free carboxylic acid for further coupling reactions or retained for its favorable logP (~1.85) and polar surface area (72.06 Ų) properties that influence drug-likeness parameters [1]. The sulfone moiety introduces a strong hydrogen-bond acceptor that can enhance target binding affinity relative to unoxidized thiomorpholine or morpholine analogs, as supported by class-level SAR evidence in fungicidal compounds [2].

Protected Carboxylic Acid Intermediate

The methyl ester functionality in methyl 4-(1,1-dioxothiomorpholino)benzoate provides a temporary protecting group for the carboxylic acid during multi-step synthetic sequences. This allows researchers to perform reactions that would otherwise be incompatible with a free carboxylic acid, such as Grignard additions, strong base-mediated alkylations, or reductive transformations, followed by subsequent ester hydrolysis to reveal the acid for final conjugation . Procurement of material with verified ≥98% GC purity and NMR-confirmed structure ensures that impurities do not compromise yield or introduce side products during these sensitive synthetic manipulations [3].

SAR Studies: Oxidation State Comparison

Researchers investigating the biological impact of sulfone vs. sulfide oxidation states can use methyl 4-(1,1-dioxothiomorpholino)benzoate as a representative 1,1-dioxide scaffold for direct comparison with thiomorpholine (sulfide) and morpholine (oxygen heterocycle) analogs. Published data on related thiazole-carboxamide derivatives demonstrate that the thiomorpholine 1,1-dioxide moiety confers distinct fungicidal EC50 values compared to morpholine-containing compounds, with EC50 differences of approximately 4 mg/L observed in B. cinerea assays [2]. Such comparative SAR studies are essential for optimizing lead compounds in medicinal chemistry and agrochemical development programs.

Analytical Method Development & Reference Standard

Due to its well-defined physicochemical properties, including density (1.3±0.1 g/cm³), boiling point (511.1±45.0 °C at 760 mmHg), and refractive index (1.564), methyl 4-(1,1-dioxothiomorpholino)benzoate is suitable for use as a reference standard in analytical method development . The availability of material with NMR-confirmed structure and defined purity specifications (≥98% GC) from multiple reputable vendors supports its use as a calibration standard in HPLC, GC, and LC-MS workflows for quantifying structurally related compounds in complex mixtures [3].

Application
Selection Property
Validation Focus
Sulfone building block synthesis
Pre-installed thiomorpholine 1,1-dioxide with methyl ester
Purity and structural identity confirmation
Multi-step synthetic intermediate
Methyl ester as protecting group for carboxylic acid
Stability under reaction conditions; ester cleavage efficiency
Oxidation-state SAR studies
Sulfone oxidation-state electronic profile
EC50 evaluation across analogs (class-level evidence)
Analytical reference standard
Specified purity and physicochemical properties
Calibration and quantification in chromatographic methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.